MAC's primary application in scientific research is as a reagent for the synthesis of chiral aziridines. Chiral aziridines are a class of organic compounds with a three-membered ring containing a nitrogen atom and are valuable building blocks in the synthesis of various biologically active molecules, including pharmaceuticals. MAC acts as an electrophilic aziridination reagent, meaning it donates a positively charged aziridine group to other molecules. This reaction, known as aziridination, is particularly useful for the synthesis of chiral building blocks, which are essential components of many drugs and other biologically active molecules.
Here are some examples of research articles describing the use of MAC in the synthesis of chiral aziridines:
MAC has also been explored for other applications in scientific research, including:
Methyl Aziridine-2-carboxylate (MAC) is a small organic molecule with the chemical formula C₄H₇NO₂. It is a derivative of aziridine, a three-membered ring containing a carbon, a nitrogen, and two hydrogen atoms. The molecule has a methyl group (CH₃) attached to the nitrogen atom and a carboxylate group (COOCH₃) attached to the carbon atom in the ring [, ].
MAC is being investigated in scientific research, but it is not a naturally occurring compound [].
The key feature of MAC's structure is the aziridine ring, which is highly strained due to the small ring size. This strain makes the ring reactive and allows it to participate in various chemical reactions []. The presence of the electron-withdrawing carboxylate group can also influence the reactivity of the aziridine ring [].
MAC can undergo various chemical reactions due to the strained aziridine ring. Some documented reactions include [, ]:
For example, the reaction of MAC with water (H₂O) can be represented by the following balanced chemical equation:
C₄H₇NO₂ (MAC) + H₂O → CH₃COOCH₂NH₂ + CH₃OH (reference 3)
Flammable;Acute Toxic